1-methyl-4-(4-phenylcyclohexyl)piperazine
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Overview
Description
1-methyl-4-(4-phenylcyclohexyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by a piperazine ring substituted with a methyl group at the nitrogen atom and a phenylcyclohexyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(4-phenylcyclohexyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using reagents like thiophenol to yield the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized for higher yields and purity, ensuring the compound is suitable for further applications in research and development.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized piperazine derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-methyl-4-(4-phenylcyclohexyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including analgesic and anticonvulsant properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-methyl-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets. It may act as an antagonist or agonist at various receptors, including NMDA (N-methyl-D-aspartate) receptors and opioid receptors. The compound’s effects are mediated through the modulation of neurotransmitter release and receptor activity, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-phenylcyclohexylpiperidine: Known for its psychotomimetic effects and interaction with NMDA receptors.
1-methyl-4-(4-piperidinyl)piperazine: Used as a reagent and building block in synthetic applications.
Uniqueness
1-methyl-4-(4-phenylcyclohexyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenylcyclohexyl group and a piperazine ring makes it a valuable compound for research in medicinal chemistry and pharmacology .
Properties
IUPAC Name |
1-methyl-4-(4-phenylcyclohexyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-18-11-13-19(14-12-18)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZXULLYRHVPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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